molecular formula C15H28O2 B14407305 12-Methyltetradec-2-enoic acid CAS No. 83566-49-8

12-Methyltetradec-2-enoic acid

Cat. No.: B14407305
CAS No.: 83566-49-8
M. Wt: 240.38 g/mol
InChI Key: NFVGAUSSOLRHTO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-Methyltetradec-2-enoic acid typically involves the introduction of a methyl group at the 13th position of cis-2-tetradecenoic acid. This can be achieved through various organic synthesis techniques, including:

    Alkylation Reactions: Using methylating agents to introduce the methyl group.

    Catalytic Hydrogenation: To ensure the correct positioning of the double bond and the methyl group.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale organic synthesis techniques. These methods are designed to maximize yield and purity while minimizing production costs. Common industrial methods include:

    Batch Reactors: For controlled synthesis and monitoring of reaction conditions.

    Continuous Flow Reactors: For large-scale production with consistent quality.

Chemical Reactions Analysis

Types of Reactions

12-Methyltetradec-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.

    Substitution: The methyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

    Oxidation Products: Ketones and aldehydes.

    Reduction Products: Saturated fatty acids.

    Substitution Products: Various functionalized derivatives depending on the substituent introduced.

Scientific Research Applications

12-Methyltetradec-2-enoic acid has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its role in biological pathways and its effects on cellular processes.

    Medicine: Investigated for potential therapeutic applications, including antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 12-Methyltetradec-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, influence membrane fluidity, and affect signal transduction pathways. Its effects are mediated through its structural properties and its ability to interact with biological molecules .

Comparison with Similar Compounds

Similar Compounds

    cis-2-Tetradecenoic Acid: The parent compound without the methyl group at position 13.

    trans-Tetra-dec-2-enoic Acid: A similar compound with a trans configuration of the double bond.

Uniqueness

12-Methyltetradec-2-enoic acid is unique due to the presence of the methyl group at position 13, which imparts distinct chemical and biological properties. This structural modification can influence the compound’s reactivity, stability, and interaction with biological targets .

Properties

CAS No.

83566-49-8

Molecular Formula

C15H28O2

Molecular Weight

240.38 g/mol

IUPAC Name

12-methyltetradec-2-enoic acid

InChI

InChI=1S/C15H28O2/c1-3-14(2)12-10-8-6-4-5-7-9-11-13-15(16)17/h11,13-14H,3-10,12H2,1-2H3,(H,16,17)

InChI Key

NFVGAUSSOLRHTO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CCCCCCCCC=CC(=O)O

Origin of Product

United States

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